1-Hydroxycyclohexane-1-carboxamide
Description
Significance in Organic Chemistry and Medicinal Chemistry Research
In the realm of organic chemistry, 1-Hydroxycyclohexane-1-carboxamide holds potential as a valuable intermediate in the synthesis of more complex molecules. smolecule.com The presence of the hydroxyl and carboxamide groups offers reactive sites for further chemical transformations, allowing for the construction of novel molecular architectures.
The significance of this compound extends into medicinal chemistry, primarily due to its potential biological activities. Research has suggested that this compound may act as a potent inhibitor of monoamine oxidase, an enzyme critical in the metabolism of neurotransmitters. smolecule.com This inhibitory action suggests potential therapeutic applications in the development of agents for neurological conditions, such as antidepressants. smolecule.com Furthermore, some studies have indicated that derivatives of this compound might exhibit antimicrobial properties, although specific data on the parent compound is limited. smolecule.com
Current Research Landscape and Knowledge Gaps
The current research landscape for this compound is characterized by a notable disparity between its commercial availability and the volume of dedicated scientific literature. The compound is listed in the catalogs of several chemical suppliers, which typically indicates a demand from the research community. smolecule.combldpharm.com
However, there is a discernible lack of published studies focusing specifically on the applications and detailed biological profile of this compound. smolecule.com Much of the available research focuses on structurally related compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid or 4-Hydroxycyclohexane-1-carboxamide. rsc.orgrsc.orgbiosynth.com
This points to several knowledge gaps in the current understanding of this compound. While its potential as an enzyme inhibitor is noted, further studies are required to fully elucidate its interactions with various biological targets and to understand its pharmacokinetic properties. smolecule.com The suggested applications in organic synthesis and material science also remain largely exploratory, presenting opportunities for future research to uncover the full potential of this molecule. smolecule.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Melting Point | 180 °C |
| Boiling Point | 298 °C |
| Density | 1.13 g/cm³ |
| Water Solubility | 0.345 g/L |
| LogP (Octanol-Water Partition Coefficient) | -0.751 |
Table generated from data in epa.gov
Predicted Spectral and Physicochemical Data
| Property | Predicted Value |
| Molar Refractivity | 37.3 cm³ |
| Polarizability | 14.8 ų |
| Surface Tension | 55.9 dyne/cm |
| Flash Point | 149 °C |
Table generated from data in epa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKGXYAEUDTYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322720 | |
| Record name | 1-hydroxycyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-69-8 | |
| Record name | NSC401912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxycyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-Hydroxycyclohexane-1-carboxamide
The construction of the 1-hydroxy-1-carboxamide moiety on a cyclohexane (B81311) framework can be approached through several classical organic reactions, each starting from the readily available cyclohexanone (B45756).
The most direct and common laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from cyclohexanone.
The first step involves the formation of a cyanohydrin. Cyclohexanone is treated with a source of cyanide, typically hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) under mildly acidic conditions. This reaction is a nucleophilic addition to the carbonyl group, yielding 1-hydroxycyclohexane-1-carbonitrile. chemicalbook.comchegg.com This intermediate is a key precursor for the target molecule. chemicalbook.com
The second step is the selective partial hydrolysis of the nitrile group. The cyanohydrin intermediate is carefully hydrolyzed, often using a controlled amount of acid or base, or employing specific catalysts, to convert the nitrile (-C≡N) into a carboxamide (-C(=O)NH₂) without fully hydrolyzing it to a carboxylic acid. While complete hydrolysis under harsher acidic or basic conditions leads to 1-hydroxycyclohexanecarboxylic acid chemicalbook.comchegg.com, controlled conditions can isolate the amide.
The Bucherer–Bergs reaction is a well-established multicomponent reaction for synthesizing hydantoins (imidazolidine-2,4-diones) from a carbonyl compound, ammonium (B1175870) carbonate, and an alkali metal cyanide. wikipedia.orgencyclopedia.pubnih.gov While the final product of the standard reaction is not this compound, the reaction's initial intermediate is key to a potential adaptation.
In the standard reaction, cyclohexanone reacts with cyanide and ammonium carbonate to form an α-aminonitrile (1-aminocyclohexane-1-carbonitrile). nih.gov This intermediate then undergoes cyclization and hydrolysis to yield the corresponding spiro-hydantoin. wikipedia.org
An adaptation of this pathway would require intercepting an intermediate before the final hydantoin (B18101) formation. Specifically, if the initially formed cyanohydrin were to react with ammonia (B1221849), it could form the aminonitrile. However, to arrive at the target hydroxy-carboxamide, one would need to perform a selective hydrolysis on the cyanohydrin intermediate formed in the first equilibrium step of the reaction, as described in the direct synthesis method (2.1.1), rather than proceeding down the aminonitrile and subsequent hydantoin route. A direct adaptation of the main Bucherer-Bergs pathway to produce the target compound is not a standard transformation, as the core reaction is designed to incorporate nitrogen at the alpha position to form an amino acid precursor or a hydantoin. jsynthchem.comnih.gov
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. masterorganicchemistry.commasterorganicchemistry.com The process involves the reaction of the carbonyl compound with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid. nrochemistry.comvaia.com
For cyclohexanone, the standard Strecker synthesis yields 1-aminocyclohexane-1-carbonitrile as the intermediate. nih.gov Subsequent complete hydrolysis under acidic conditions gives 1-aminocyclohexane-1-carboxylic acid. masterorganicchemistry.com
To adapt this synthesis to produce this compound, the pathway must be significantly diverted. Instead of using ammonia, the reaction would need to proceed through the cyanohydrin pathway (as in section 2.1.1). The Strecker synthesis, in its true sense, generates an α-amino nitrile. If this intermediate were formed, a hypothetical multi-step sequence would be required: first, selective hydrolysis of the nitrile to an amide to give 1-aminocyclohexane-1-carboxamide, followed by a substitution reaction (e.g., diazotization of the amine followed by reaction with water) to replace the amino group with a hydroxyl group. This complex, multi-step approach is a significant deviation from the standard Strecker protocol. The more direct approach remains the formation and subsequent controlled hydrolysis of cyclohexanone cyanohydrin.
Chemical Reactivity Profiles and Reaction Analyses
The reactivity of this compound is dominated by its two functional groups. The conditions of a given reaction will determine which group preferentially reacts.
The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions. This reaction converts the amide into a carboxylic acid.
Upon heating in the presence of aqueous acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH), the amide undergoes nucleophilic acyl substitution. The reaction with acid involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The reaction with base involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. In both cases, the final product, following workup, is 1-hydroxycyclohexane-1-carboxylic acid, with the release of ammonia or an ammonium salt. nih.gov This transformation is analogous to the complete hydrolysis of the parent nitrile. chemicalbook.com
The hydroxyl group in this compound is tertiary, which significantly influences its reactivity towards oxidizing agents.
Tertiary alcohols are resistant to oxidation under conditions that readily oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). This is because they lack a hydrogen atom on the carbinol carbon, meaning oxidation cannot occur without the cleavage of a carbon-carbon bond.
Under harsh, forcing oxidative conditions (e.g., hot, concentrated nitric acid or potassium permanganate), the cyclohexane ring itself is cleaved. The oxidation would likely proceed via cleavage of the C-C bond adjacent to the hydroxyl group. This destructive oxidation breaks open the ring, ultimately leading to the formation of linear dicarboxylic acids. Research on the oxidation of related cyclohexane derivatives, such as cyclohexanol (B46403) and cyclohexanone, shows that these processes yield products like adipic acid and other short-chain dicarboxylic acids. researchgate.net
Mechanistic Investigations of Key Reactions
The formation and reactions of this compound are governed by fundamental principles of organic chemistry, including nucleophilic addition and hydrolysis. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and optimizing synthetic protocols.
Reaction Pathway Elucidation
The most common synthetic route to this compound originates from cyclohexanone. This transformation typically proceeds through a two-step sequence involving the formation of a cyanohydrin intermediate, followed by its hydrolysis.
The initial step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone, forming 1-hydroxycyclohexanecarbonitrile, also known as cyclohexanone cyanohydrin. google.comscbt.com This reaction is reversible and typically carried out under acidic conditions to favor the formation of the cyanohydrin. stackexchange.com The mechanism involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by the attack of the cyanide nucleophile. youtube.com
The subsequent step is the hydrolysis of the nitrile group of the cyanohydrin to a carboxamide. This transformation can be achieved under acidic or basic conditions. researchgate.net Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps then lead to the formation of the amide. youtube.comstackexchange.com The reaction can be controlled to favor the formation of the amide over the carboxylic acid by using concentrated acid and limiting the amount of water. stackexchange.com
Alternative, though less direct, pathways to structures related to this compound can be envisioned through multicomponent reactions such as the Passerini and Ugi reactions.
Passerini Reaction: This three-component reaction involves a ketone (like cyclohexanone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.com The mechanism is believed to proceed through a concerted pathway in non-polar solvents, involving a cyclic transition state where the reactants come together in a single step. organic-chemistry.orgrsc.org In polar solvents, an ionic mechanism involving the initial protonation of the carbonyl group is more likely. wikipedia.orgchemeurope.com
Ugi Reaction: This four-component reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.org The generally accepted mechanism involves the initial formation of an imine from the ketone and amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, and subsequent attack by the carboxylate anion. The reaction is driven to completion by an irreversible Mumm rearrangement. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org
Stereochemical Considerations in Synthesis and Reaction
The synthesis of this compound from the prochiral cyclohexanone introduces a stereocenter at the C1 position, leading to the possibility of different stereoisomers. The stereochemical outcome of the nucleophilic addition to the cyclohexanone ring is a well-studied area.
The stereochemistry of nucleophilic addition to cyclohexanone is primarily influenced by a combination of steric and electronic factors. acs.orgresearchgate.net The incoming nucleophile can approach the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring in its chair conformation.
Axial vs. Equatorial Attack: The preference for axial or equatorial attack depends on the nature of the nucleophile and the reaction conditions. Steric hindrance from the axial hydrogens at C3 and C5 can disfavor the axial approach for bulky nucleophiles. acs.orgresearchgate.net Conversely, torsional strain arguments (Felkin-Anh model) and stereoelectronic effects, such as the alignment of the forming bond with the adjacent anti-periplanar C-C bonds, can favor axial attack. acs.orgresearchgate.net For small nucleophiles like the cyanide ion, axial attack is often competitive with or even preferred over equatorial attack.
The enolate of cyclohexanone possesses two distinct faces for electrophilic attack, leading to different stereoisomers. The attack from one face can result in a cis product, while attack from the opposite face can yield a trans product. The relative stability of the transition states, often influenced by whether they proceed through a chair or twist-boat conformation, determines the major product. youtube.com
In the context of the Passerini and Ugi reactions, the stereochemistry can be influenced by the use of chiral starting materials or catalysts. Enantioselective versions of these reactions have been developed to control the formation of specific stereoisomers. wikipedia.org
Below is a table summarizing the key reactions and their mechanistic and stereochemical features.
| Reaction | Reactants | Product | Mechanism Highlights | Stereochemical Control |
| Cyanohydrin Formation | Cyclohexanone, HCN | 1-Hydroxycyclohexanecarbonitrile | Nucleophilic addition of cyanide to the carbonyl group. | Axial vs. equatorial attack on the cyclohexanone ring. |
| Nitrile Hydrolysis | 1-Hydroxycyclohexanecarbonitrile, H₂O/H⁺ | This compound | Acid-catalyzed nucleophilic attack of water on the nitrile carbon. | Not applicable to this step. |
| Passerini Reaction | Cyclohexanone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Concerted or ionic pathway depending on solvent polarity. | Can be influenced by chiral reactants or catalysts. |
| Ugi Reaction | Cyclohexanone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Imine formation followed by nucleophilic additions and Mumm rearrangement. | Can be controlled through the use of chiral components. |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Hydroxycyclohexane-1-carboxamide, both ¹H-NMR and ¹³C-NMR are critical for confirming its complex structure.
Proton NMR (¹H-NMR) Applications
A ¹H-NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. At room temperature, the cyclohexane (B81311) ring undergoes rapid chair-to-chair interconversion, which simplifies the spectrum by averaging the signals for the axial and equatorial protons. youtube.com
The expected key features in the ¹H-NMR spectrum are:
Cyclohexane Protons (C2-C6): The ten protons on the cyclohexane ring (five CH₂ groups) would likely appear as a broad, complex multiplet in the range of δ 1.2-1.8 ppm. rsc.org The significant overlap is due to the small differences in their chemical environments. At very low temperatures, the ring flip could be slowed, potentially resolving separate signals for the axial and equatorial protons. youtube.com
Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and would be expected to produce two separate broad signals, typically in the range of δ 5.0-8.0 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.
Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet, also variable in its chemical shift (typically δ 2.0-5.0 ppm), and its signal would disappear upon shaking the sample with D₂O.
Carbon-13 NMR (¹³C-NMR) Applications
The ¹³C-NMR spectrum provides a clearer picture of the carbon skeleton, as each unique carbon atom typically gives a distinct signal. For this compound, symmetry dictates the number of expected signals.
The predicted ¹³C-NMR spectrum would show the following key signals:
Carbonyl Carbon (-C=O): This carbon is the most deshielded and would appear at the lowest field, typically in the range of δ 170-180 ppm.
Quaternary Carbon (C1): The carbon atom bearing the hydroxyl and carboxamide groups (C1) would appear in the region of δ 70-85 ppm.
Cyclohexane Carbons (C2-C6): Due to the symmetry of the molecule, the five CH₂ carbons of the ring would give three distinct signals: one for C2 and C6, one for C3 and C5, and one for C4. These would be expected in the aliphatic region, typically between δ 20-40 ppm.
Table 1: Predicted NMR Data for this compound
| Spectrum Type | Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H-NMR | -CH₂- (Cyclohexane) | 1.2 - 1.8 | Broad, overlapping multiplet |
| -OH | 2.0 - 5.0 | Broad singlet, D₂O exchangeable | |
| -NH₂ | 5.0 - 8.0 | Two broad signals possible | |
| ¹³C-NMR | -C=O | 170 - 180 | Quaternary, low intensity |
| C1(-C(OH)(CONH₂)) | 70 - 85 | Quaternary, low intensity | |
| C2/C6, C3/C5, C4 | 20 - 40 | Three distinct signals for the ring CH₂ groups |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. libretexts.org The IR spectrum of this compound would be characterized by the distinct absorption bands of its hydroxyl and primary amide groups.
The principal characteristic absorption bands are:
O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. pressbooks.pub The broadness is a result of intermolecular hydrogen bonding.
N-H Stretching: A primary amide (-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹. pressbooks.pub These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are due to the sp³ C-H stretching vibrations of the cyclohexane ring. libretexts.org
C=O Stretching (Amide I Band): A very strong and sharp absorption band is expected around 1640-1680 cm⁻¹. uobabylon.edu.iq This is one of the most characteristic peaks in the spectrum and is indicative of the amide carbonyl group.
N-H Bending (Amide II Band): A medium to strong absorption is also expected around 1600-1640 cm⁻¹, arising from the N-H bending vibration.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Primary Amide (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | |
| Cyclohexane | C-H Stretch | 2850 - 2950 | Strong |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern. For this compound (molar mass: 143.18 g/mol ), the mass spectrum would confirm the molecular ion and reveal characteristic fragment ions.
Predicted mass spectrometry data indicates a monoisotopic mass of 143.094628657 Da. nih.gov Common fragmentation pathways for α-hydroxy amides include:
Loss of Water: A peak corresponding to [M-H₂O]⁺ would be expected due to the elimination of a water molecule from the hydroxyl group and an adjacent proton.
Alpha-Cleavage: Cleavage of the bonds adjacent to the quaternary carbon is common. This could result in the loss of the carboxamide group as a neutral radical (•CONH₂) or the formation of an acylium ion. A prominent fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.pt
Loss of Ammonia (B1221849): Elimination of ammonia (NH₃) could also occur, leading to a fragment ion at [M-17]⁺.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 144.10192 |
| [M+Na]⁺ | 166.08386 |
| [M-H]⁻ | 142.08736 |
| [M+H-H₂O]⁺ | 126.09190 |
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. A successful crystallographic study would provide precise data on:
Conformation: It would unambiguously determine if the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the solid state.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity and geometry.
Intermolecular Interactions: The study would reveal the network of intermolecular hydrogen bonds involving the hydroxyl and amide groups, which dictates the crystal packing.
Computational Chemistry and Conformational Analysis
Computational chemistry offers powerful tools to predict the most stable conformation of this compound. sapub.org The cyclohexane ring is known to exist predominantly in a chair conformation to minimize angle and torsional strain. algoreducation.com For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.
Generally, bulky substituents prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. sapub.orgalgoreducation.com However, in this compound, the situation is complicated by the presence of two substituents on the same carbon. The key conformational question is the relative orientation of these groups.
Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers. These calculations would consider steric effects as well as stereoelectronic effects, such as the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation, a phenomenon that can override steric considerations. ucla.eduwikipedia.org In this molecule, the interaction between the lone pairs of the hydroxyl oxygen and the antibonding orbital of the C-C(O)NH₂ bond (or vice versa) could influence the conformational preference, making computational analysis essential for a deeper understanding of its structure.
Molecular Modeling and Energy Minimization
Molecular modeling is a powerful computational tool used to represent and predict the three-dimensional structure of molecules. For a flexible molecule like this compound, which is built on a cyclohexane scaffold, conformational analysis is key to identifying its most stable, low-energy shapes.
The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. pressbooks.pub In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the perimeter of the ring). pressbooks.pub Through a process called "ring flipping," one chair conformation can convert into another, causing all axial positions to become equatorial and vice versa. pressbooks.pub
For this compound, the two key functional groups—the hydroxyl (-OH) and the carboxamide (-C(O)NH₂) groups—are attached to the same carbon atom (C1). This geminal substitution pattern leads to two primary chair conformers. The stability of these conformers is dictated by steric interactions, particularly the "A-value" of the substituents, which quantifies the energetic preference for a substituent to be in the equatorial position. Generally, bulkier groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on other carbons.
Energy minimization calculations, typically performed using molecular mechanics (MM) force fields (like MMFF or AMBER), can be used to calculate the potential energy of different conformers. This process systematically adjusts the geometry of the molecule to find the lowest energy arrangement, known as the global minimum. For this compound, this would involve comparing the energies of the two chair conformers where the relative orientations of the hydroxyl and carboxamide groups are optimized. It is anticipated that intramolecular hydrogen bonding between the hydroxyl and carboxamide groups could play a significant role in stabilizing certain conformations.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | -OH Position | -C(O)NH₂ Position | Relative Energy (kcal/mol) | Key Interactions |
| A | Axial | Equatorial | Higher | Potential 1,3-diaxial steric strain from the axial -OH group. |
| B | Equatorial | Axial | Lower | Potential 1,3-diaxial steric strain from the axial -C(O)NH₂ group. |
| C (Twist-Boat) | - | - | Significantly Higher | High torsional and steric strain; generally a transition state. |
Note: The actual energetic preference would depend on the complex interplay between steric hindrance and potential intramolecular hydrogen bonding, which requires detailed calculation.
Quantum Chemical Calculations of Electronic Structure
To gain deeper insight into the molecule's reactivity, bonding, and electronic properties, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. chemrxiv.org A typical DFT study on this compound would use a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization and calculate various electronic parameters. chemrxiv.org
These calculations can elucidate several key aspects:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. chemrxiv.org
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization and hyperconjugation interactions within the molecule. chemrxiv.org It can quantify the stabilization energy arising from interactions between filled and empty orbitals, providing a detailed picture of bonding and intramolecular interactions, such as the aforementioned hydrogen bonding.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Parameter | Predicted Value/Description | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability. |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |
| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |
| MEP Electron-Rich Sites | Oxygen of C=O, Oxygen of -OH, Nitrogen of -NH₂ | Likely sites for electrophilic attack and hydrogen bonding. |
| MEP Electron-Poor Sites | Hydrogens of -OH and -NH₂ | Likely sites for nucleophilic attack. |
Note: The specific numerical values in this table are placeholders and would be determined by actual DFT calculations.
These advanced computational studies, while not yet widely published for this specific compound, are indispensable for building a comprehensive understanding of the structure-property relationships of this compound.
Derivatives of 1 Hydroxycyclohexane 1 Carboxamide and Their Synthesis
Synthesis of Substituted 1-Hydroxycyclohexane-1-carboxamide Analogues
The synthesis of derivatives of this compound is often achieved through multi-step reaction sequences. A common approach involves the modification of precursors that already contain the cyclohexane (B81311) core. For instance, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives can be synthesized starting from 1-aminocyclohexane-1-carboxylic acid. orientjchem.org This precursor can be converted into an intermediate, such as 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide, which then serves as a key building block. orientjchem.org
This chloro-substituted intermediate is reactive towards nucleophilic substitution, allowing for the introduction of various amine derivatives. The coupling reaction is typically performed by refluxing the intermediate with the desired amine in a suitable solvent like ethanol. This method allows for the creation of a library of compounds by simply varying the amine component. orientjchem.org
Another synthetic strategy focuses on building the substituted cyclohexane ring system first, followed by the introduction or modification of the carboxamide and hydroxyl groups. For example, the Diels-Alder cycloaddition can be employed to form a substituted cyclohexene (B86901) ring, which can then undergo selective transformations to yield constrained hydroxy-α,α-disubstituted-α-amino acids, which are precursors to the target carboxamides. rsc.orgresearchgate.net
The table below summarizes the synthesis of several analogues, highlighting the variability in reagents and the efficiency of the reactions.
Table 1: Synthesis of Selected Cyclohexane-1-carboxamide Derivatives
| Compound ID | Starting Material | Reagent(s) | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5a | 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide (4) | Pyrrolidine | Ethanol | Reflux, 12h | 80 | orientjchem.org |
| 5b | Compound 4 | Piperidine | Ethanol | Reflux, 12h | 85 | orientjchem.org |
| 5c | Compound 4 | Morpholine | Ethanol | Reflux, 12h | 88 | orientjchem.org |
| 5i | Compound 4 | 1-(3-Chlorophenyl)piperazine | Ethanol | Reflux, 12h | 75 | orientjchem.org |
| 8a | 1-Phenylcyclopropane carboxylic acid | Methyl 2-amino-3-methylbenzoate, HATU, DIPEA | DMF | Room Temp | 85 | nih.gov |
Table generated from detailed research findings. orientjchem.orgnih.gov
Functionalization Strategies and Chemo-selectivity
Functionalization of the this compound scaffold requires careful control of reaction conditions to achieve chemo-selectivity—the selective reaction of one functional group in the presence of others. youtube.com The parent molecule contains two key functional groups: a tertiary alcohol and a primary amide. Their relative reactivity governs the functionalization strategy.
One common strategy is the use of protecting groups. For instance, to modify the cyclohexane ring without affecting the hydroxyl or amide group, these groups might first be protected. The N-Boc group is commonly used for protecting amines, which can be precursors to the amide. beilstein-journals.org
The choice of reagent is critical for chemo-selectivity. youtube.com For example, when modifying a related cyclohexane derivative containing both a double bond and a ketone, a reagent like sodium borohydride (B1222165) can be used to selectively reduce the ketone without affecting the double bond. youtube.com Conversely, reagents like m-CPBA can be used to selectively epoxidize a double bond in the cyclohexane ring without affecting other functional groups like a protected amine. beilstein-journals.org In the oxidation of cycloalkenes, the competition between epoxidation of the double bond and allylic hydroxylation is a key aspect of chemo-selectivity, which can be influenced by the substrate and reaction conditions. nih.gov
Functionalization can also be achieved by starting with a precursor that allows for selective reactions. For example, the synthesis of 1α-amino-3α-hydroxymethyl-4β-hydroxycyclohexane was achieved by displacing a tosylate group with an azide, followed by hydrogenation. umn.edu This amine could then be further functionalized to introduce a carboxamide group. Such multi-step sequences rely on the predictable reactivity of different functional groups to build complex molecules. umn.edu
Characterization of Novel Derivatives
The structural elucidation of newly synthesized derivatives of this compound is accomplished using a combination of spectroscopic techniques. The primary methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). orientjchem.orgx-mol.com
IR Spectroscopy: This technique is used to identify the presence of key functional groups. For example, the carboxamide group will show characteristic absorptions for the N-H bonds and the C=O (Amide I) bond. The hydroxyl (-OH) group also has a distinct, broad absorption band. orientjchem.org
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The signals from the protons on the cyclohexane ring typically appear as a complex multiplet in the ¹H NMR spectrum. The chemical shifts of protons and carbons adjacent to new substituents provide direct evidence of successful functionalization. orientjchem.orgnih.gov
Mass Spectrometry: MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural clues. orientjchem.org
The following table presents characterization data for a representative novel derivative.
Table 2: Characterization Data for 1-(2-(Piperidin-1-yl)-N-phenylacetamido)cyclohexane-1-carboxamide (Compound 5b)
| Analysis | Observed Data | Interpretation |
|---|---|---|
| Melting Point | 198 °C | Physical property for identification. |
| IR (KBr, cm⁻¹) | 3415 (NH), 3320 (NH₂), 2931 (CH), 1681, 1650 (C=O) | Confirms presence of amide and hydrocarbon bonds. |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.30-1.69 (m, 16H, 8 x CH₂), 3.12 (s, 2H, CO-CH₂), 6.91 (s, 2H, NH₂), 7.25-7.55 (m, 5H, Hₐᵣ), 8.82 (s, 1H, NH) | Details the proton environment, showing signals for the cyclohexane, piperidine, methylene (B1212753) bridge, and aromatic protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 21.64, 23.80, 25.01, 32.14, 54.12, 60.01, 62.15, 127.82, 128.81, 137.01, 168.11, 175.54 | Shows distinct carbon signals for the aliphatic and aromatic parts of the molecule, as well as the carbonyl carbons. |
| MS (EI) m/z (%) | 343.46 [M]⁺ (4.12), 186 (100) | The molecular ion peak confirms the molecular weight of the synthesized compound. |
Table compiled from data presented in scientific literature. orientjchem.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-aminocyclohexane-1-carboxylic acid |
| 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide |
| 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide |
| 1-amino-4-hydroxycyclohexane-1-carboxylic acid |
| Pyrrolidine |
| Piperidine |
| Morpholine |
| 1-(3-Chlorophenyl)piperazine |
| 1-Phenylcyclopropane carboxylic acid |
| Methyl 2-amino-3-methylbenzoate |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| DIPEA (N,N-Diisopropylethylamine) |
| N-Boc (tert-Butyloxycarbonyl) |
| Sodium borohydride |
| m-CPBA (meta-Chloroperoxybenzoic acid) |
| 1α-amino-3α-hydroxymethyl-4β-hydroxycyclohexane |
| 1-(2-(Piperidin-1-yl)-N-phenylacetamido)cyclohexane-1-carboxamide |
| Azide |
| Tosylate |
| Ethanol |
Exploration of Biological Activities in Preclinical Research
: Enzyme Inhibition Studies
The potential of 1-Hydroxycyclohexane-1-carboxamide and its analogues to modulate the activity of key enzymes has been a significant area of investigation. These studies have explored their effects on enzymes crucial for neurotransmitter metabolism and epigenetic regulation.
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine (B1679862). frontiersin.orgyoutube.com The inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant medications. wikipedia.orgnih.govnih.gov MAO inhibitors can be classified as reversible or irreversible, with the latter forming a covalent bond with the enzyme. wikipedia.org There are two main isoforms of MAO, MAO-A and MAO-B, which exhibit different substrate specificities. wikipedia.org While research has identified certain polyamine analogues with constrained linkers as inhibitors of MAO, specific mechanistic studies on this compound's direct interaction with MAO are not extensively documented in publicly available research.
Interactions with Neurotransmitter Metabolism Pathways
The metabolism of key neurotransmitters like serotonin, dopamine, and norepinephrine is a complex process, with enzymes like MAO playing a pivotal role. nih.govmdpi.comnih.gov The inhibition of MAO leads to a decrease in the breakdown of these neurotransmitters, thereby increasing their synaptic availability. youtube.com This modulation of neurotransmitter levels is a key strategy in the treatment of various neurological and psychiatric disorders. nih.govmdpi.com While the potential for this compound to influence these pathways exists due to its structural characteristics, detailed preclinical studies specifically elucidating its interactions with the metabolic pathways of serotonin, dopamine, and norepinephrine are limited.
Histone Deacetylase (HDAC) Inhibition by Analogues
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure. youtube.com The inhibition of HDACs can result in the re-expression of tumor suppressor genes, making them a key target in oncology research. nih.gov Research into HDAC inhibitors has explored various chemical scaffolds. Analogues of this compound, particularly those based on hydroxamate and benzamide (B126) structures, have been investigated for their HDAC inhibitory activity. mq.edu.au For instance, some 1,3-diphenylureido hydroxamate derivatives have shown potent antiplasmodial activity through the inhibition of P. falciparum HDAC1. mq.edu.au However, specific studies detailing the HDAC inhibition profile of compounds directly analogous to this compound are not yet prevalent in the scientific literature.
Investigations into Cellular Mechanisms
The effects of this compound derivatives on fundamental cellular processes, particularly those related to cell death and signaling, have been a primary focus of preclinical cancer research.
Apoptosis Induction in Cancer Cell Lines
Several studies have demonstrated the potential of cyclohexane-1-carboxamide derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for the elimination of malignant cells. For example, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were synthesized and evaluated for their cytotoxic and pro-apoptotic activity. nih.gov One of the para-chloro derivatives, in particular, was identified as a promising agent for cancer treatment by targeting the intrinsic pathway of apoptosis. nih.gov
Similarly, curcumin (B1669340) piperidone derivatives have been shown to induce caspase-dependent apoptosis in human glioblastoma cells. nih.gov The pro-apoptotic activity of these compounds highlights the potential of the cyclohexane-carboxamide scaffold in the development of novel anticancer agents. The table below summarizes the cytotoxic activity of selected cyclohexane-1-carboxamide derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Thiazole-phthalimide derivative 5b | MCF-7 | 0.2 ± 0.01 |
| Thiazole-phthalimide derivative 5k | MDA-MB-468 | 0.6 ± 0.04 |
| Thiazole-phthalimide derivative 5g | PC-12 | 0.43 ± 0.06 |
This table presents a selection of data from a study on 1,3-thiazole incorporated phthalimide derivatives and is not an exhaustive list.
Modulation of Intracellular Signaling Pathways (e.g., Caspase 3/7, P53)
The induction of apoptosis by cyclohexane-1-carboxamide derivatives is often mediated through the modulation of key intracellular signaling pathways. The caspase cascade, particularly the activation of effector caspases like caspase-3 and caspase-7, is a central component of the apoptotic process. medchemexpress.comresearchgate.net Furthermore, the tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. nih.gov
Preclinical studies have shown that certain Passerini and Ugi scaffolds incorporating a cyclohexane-1-carboxamide moiety can act as potent apoptotic inducers through the dual modulation of caspase 3/7 and the p53-MDM2 signaling pathway. researchgate.netnih.gov For instance, flexible Ugi derivatives and a thiosemicarbazide (B42300) derivative demonstrated significant activation of caspase 3/7 and induction of p53 in MCF-7 breast cancer cells. researchgate.netnih.gov The table below presents the fold activation of these key signaling molecules by selected derivatives.
| Compound Derivative | Caspase 3/7 Activation (Fold) | p53 Induction (Fold) |
| Flexible Ugi derivative 3 | 3.1 - 4.1 | Up to 4 |
| Flexible Ugi derivative 4 | 3.1 - 4.1 | Up to 4 |
| Thiosemicarbazide derivative 17 | 3.1 - 4.1 | Up to 4 |
This table summarizes findings from a study on Passerini and Ugi scaffolds and illustrates the potential of these derivatives to modulate key apoptotic pathways.
Antimicrobial Activity of Derivatives
The exploration of novel antimicrobial agents is a critical area of preclinical research, driven by the increasing challenge of drug-resistant pathogens. Within this context, derivatives of cyclohexane (B81311) carboxamides have been investigated for their potential biological activities. While specific research on the antimicrobial properties of this compound derivatives is limited, studies on structurally related compounds, such as derivatives of cyclohex-1-ene-1-carboxylic acid, provide valuable insights into the potential of this chemical class.
Recent research has focused on the synthesis and antimicrobial evaluation of a series of N-substituted amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety. nih.gov These compounds were tested against a panel of microorganisms to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
The synthesized derivatives exhibited a range of weak to moderate activity against the tested bacterial and fungal strains, with MIC values generally ranging from 64 to over 512 µg/mL. nih.gov
Detailed Research Findings
A study involving six new acyl derivatives of amidrazones with a cyclohex-1-ene-1-carboxylic acid scaffold (compounds 2a-2f ) revealed varied antimicrobial profiles against five bacterial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, and Klebsiella pneumoniae) and one fungal strain (Candida albicans). nih.gov
The most notable antibacterial activity was observed against Mycobacterium smegmatis, where compounds 2a and 2c demonstrated the best efficacy, inhibiting mycobacterial growth at a concentration of 64 µg/mL. nih.gov Compound 2c also showed activity against S. aureus at the same concentration. Furthermore, derivative 2b was found to be active against E. coli and K. pneumoniae at an MIC of 256 µg/mL, and it showed selective activity against Y. enterocolitica with an MIC of 64 µg/mL. nih.gov In terms of antifungal activity, compound 2f displayed weak inhibition of C. albicans growth at a concentration of 256 µg/mL. nih.gov The remaining compounds, 2d and 2e , did not show significant antimicrobial activity, with MIC values at or above 512 µg/mL. nih.gov
The structure-activity relationship analysis suggested that the nature and position of substituents on the aromatic rings play a role in the observed antimicrobial effects. For instance, the presence of a 2-pyridyl group in combination with a phenyl or 4-methylphenyl substituent appeared to be favorable for activity against M. smegmatis. nih.gov
The following tables summarize the minimum inhibitory concentrations (MIC) of the tested derivatives against various microorganisms.
Table 1: Antibacterial Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives nih.gov
| Compound | S. aureus (MIC µg/mL) | M. smegmatis (MIC µg/mL) | E. coli (MIC µg/mL) | Y. enterocolitica (MIC µg/mL) | K. pneumoniae (MIC µg/mL) |
| 2a | 256 | 64 | >512 | >512 | >512 |
| 2b | >512 | >512 | 256 | 64 | 256 |
| 2c | 64 | 64 | >512 | >512 | >512 |
| 2d | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2e | ≥512 | ≥512 | ≥512 | ≥512 | ≥512 |
| 2f | >512 | >512 | >512 | >512 | >512 |
| Ampicillin | 0.5 | 16 | 8 | 16 | >256 |
Table 2: Antifungal Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives nih.gov
| Compound | C. albicans (MIC µg/mL) |
| 2a | >512 |
| 2b | >512 |
| 2c | >512 |
| 2d | ≥512 |
| 2e | ≥512 |
| 2f | 256 |
| Fluconazole | 0.25 |
Applications in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecular Architectures
1-Hydroxycyclohexane-1-carboxamide serves as a valuable synthetic intermediate in the creation of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and a carboxamide group on a cyclic scaffold, allows for a variety of chemical transformations. The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 1-hydroxycyclohexanecarboxylic acid. smolecule.comnih.gov This transformation opens up pathways to ester and other carboxylic acid derivatives.
The hydroxyl group can be oxidized to form a carbonyl group, providing a route to ketone derivatives. smolecule.com Furthermore, the presence of these two functional groups on a cyclohexane (B81311) ring makes it a useful building block for constructing molecules with specific stereochemistry and functionality. The cyclohexane ring itself provides a rigid and well-defined three-dimensional structure that can be further functionalized. This is particularly important in the synthesis of natural products and pharmacologically active compounds where stereochemistry plays a crucial role in biological activity.
Building Block in the Development of Research Compounds
The unique structural features of this compound make it an attractive starting material for the development of novel research compounds. smolecule.com Its cyclohexane scaffold is a common motif in many biologically active molecules. nih.gov By modifying the hydroxyl and carboxamide groups, or by introducing substituents onto the cyclohexane ring, a diverse library of new compounds can be generated for screening in various biological assays.
For instance, derivatives of cyclohexane carboxamides have been explored for their potential as sensates in consumer products, highlighting the tunability of the core structure to elicit specific sensory responses. google.com The ability to systematically alter the chemical structure of the molecule allows researchers to investigate structure-activity relationships (SAR), which is a critical aspect of drug discovery and materials science. The development of new research compounds is essential for advancing our understanding of biological processes and for identifying new therapeutic agents. smolecule.comnih.gov The use of readily available and versatile building blocks like this compound accelerates this process.
Strategies for Chiral Synthesis Utilizing the Cyclohexane Scaffold
The cyclohexane scaffold is a fundamental structural motif in many chiral natural products and synthetic molecules. nih.gov The stereocontrolled synthesis of substituted cyclohexanes is a significant area of research in organic chemistry. acs.org While this compound itself is achiral, its cyclohexane ring provides a template for the introduction of stereocenters.
Several strategies have been developed for the asymmetric synthesis of functionalized cyclohexanes. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. For example, organocatalytic domino or cascade reactions have emerged as powerful tools for constructing highly substituted cyclohexane derivatives with excellent stereoselectivity. nih.gov These reactions can create multiple stereocenters in a single pot, leading to a rapid increase in molecular complexity.
Furthermore, the inherent conformational preferences of the cyclohexane ring can be exploited to direct the stereochemical course of reactions. By strategically placing functional groups on the ring, chemists can influence the approach of reagents and achieve high levels of diastereoselectivity. The development of enantioselective methods for the synthesis of chiral cyclohexane rings is crucial for accessing enantiopure compounds for applications in pharmaceuticals and materials science. acs.orgrsc.org
Future Directions and Emerging Research Avenues
Untapped Synthetic Methodologies and Catalytic Approaches
The synthesis of α-hydroxy amides, including 1-hydroxycyclohexane-1-carboxamide, has traditionally relied on methods such as the amination of α-hydroxy acids. scientific.netresearchgate.net However, these approaches can have limitations in terms of operational ease, yield, and stereoselectivity. scientific.net Future research should pivot towards exploring more efficient and greener synthetic strategies.
One promising but relatively unexplored avenue for this specific compound is the direct amination of α-hydroxy amides. nih.gov A notable development in this area is the use of a TiCl4-mediated reaction, which is advantageous for its simplicity, cost-effectiveness, and freedom from additives, bases, or ligands. nih.govrug.nl Further investigation into optimizing this method for this compound could lead to more efficient and scalable production.
The Passerini three-component reaction (P-3CR) offers another fertile ground for investigation. wikipedia.orgresearchgate.net This multicomponent reaction, which combines an isocyanide, a ketone (like cyclohexanone), and a carboxylic acid, yields an α-acyloxy amide that can be a precursor to the desired α-hydroxy amide. wikipedia.org Exploring novel catalysts and reaction conditions, such as microwave heating in solvent-free conditions, could enhance the efficiency and applicability of the Passerini reaction for synthesizing derivatives of this compound. researchgate.netresearchgate.net
Furthermore, biocatalytic methods present an exciting frontier. google.com The use of enzymes could offer high stereoselectivity, a crucial aspect for developing biologically active compounds. Research into identifying and engineering enzymes for the synthesis of this compound could unlock highly specific and sustainable production routes.
Advanced Mechanistic and Kinetic Investigations
A deeper understanding of the reaction mechanisms and kinetics governing the formation of this compound is crucial for optimizing its synthesis and application. While the general mechanisms of reactions like the Passerini reaction are hypothesized to occur via concerted or ionic pathways depending on the solvent, specific studies on the formation of this compound are lacking. wikipedia.org
Future mechanistic studies could employ computational modeling and advanced spectroscopic techniques to elucidate the transition states and intermediates involved in its synthesis. For instance, detailed kinetic studies on the amidation of 1-hydroxycyclohexanecarboxylic acid, potentially using reaction calorimetry, could reveal rate-determining steps and the influence of catalysts and reaction conditions on the reaction rate. nih.gov Understanding the kinetics of amide formation is not only vital for synthesis but also for predicting the stability and reactivity of the compound in various environments. acs.org
Moreover, investigating the kinetics of potential biological interactions, such as enzyme inhibition, will be critical. For example, determining the binding kinetics and inhibition constants (K_i) for its interaction with enzymes like monoamine oxidase would provide a quantitative measure of its potency and guide the development of more effective analogues. smolecule.com
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
Preliminary research suggests that derivatives of this compound exhibit promising biological activities, including the inhibition of monoamine oxidase and potential as anticancer agents through the inhibition of the MDM2-p53 interaction. smolecule.comnih.govnih.gov However, a comprehensive structure-activity relationship (SAR) for this compound itself is yet to be established.
Future SAR studies should focus on systematically modifying the cyclohexane (B81311) ring and the carboxamide group to understand how these changes affect biological activity. For instance, introducing substituents on the cyclohexane ring could modulate lipophilicity and binding affinity to target proteins. The knowledge gained from SAR studies of related scaffolds, such as spirooxindoles and tetrahydroquinolines as MDM2 inhibitors, can serve as a valuable starting point. nih.govnih.govmdpi.com These studies have highlighted the importance of specific hydrophobic interactions and the spatial arrangement of functional groups for potent inhibition. nih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the rational design of new analogues with enhanced potency and selectivity for specific biological targets. mdpi.com
Development of Novel Analogues for Preclinical Exploration
Building upon SAR insights, the development of novel analogues of this compound is a key future direction for preclinical research. The core structure presents a versatile scaffold for chemical modification to enhance therapeutic properties.
For its potential application in cancer therapy, analogues can be designed to optimize the interaction with the MDM2 protein. This could involve creating derivatives that mimic the key interactions of the p53 peptide with MDM2, thereby disrupting this critical protein-protein interaction. nih.govresearchgate.net The development of dual inhibitors that target both MDM2 and other proteins involved in cancer progression, such as XIAP, based on related scaffolds has shown promise and could be a strategy to explore with this compound analogues. nih.gov
In the context of neurological disorders, where monoamine oxidase inhibition is relevant, novel analogues could be synthesized to improve blood-brain barrier permeability and selectivity for specific MAO isoforms. smolecule.com The synthesis of diverse libraries of 1-phenylcyclopropane carboxamide derivatives has demonstrated the potential for discovering compounds with a wide range of pharmacological activities, a strategy that can be applied to the this compound scaffold. nih.gov
Integration with High-Throughput Screening for New Biological Activities
To fully explore the therapeutic potential of this compound and its future analogues, integration with high-throughput screening (HTS) platforms is essential. assaygenie.comamerigoscientific.com HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, significantly accelerating the discovery of new biological activities. assaygenie.comamerigoscientific.com
Future research should involve the development of robust and automated HTS assays to evaluate libraries of this compound derivatives. abcam.co.jp Techniques such as ELISA-based assays and fluorescence-based screening methods can be adapted to identify compounds that modulate the activity of specific enzymes or protein-protein interactions. abcam.co.jpnih.gov For instance, an HTS campaign could be designed to screen for inhibitors of various enzymes implicated in disease, or to identify compounds that disrupt specific protein-protein interactions central to pathological processes.
Indicator displacement assays (IDAs) represent another powerful HTS methodology that could be employed, particularly for identifying compounds that bind to specific receptors or enzymes. pnas.org The modular nature of IDAs allows for rapid optimization to screen for interactions with a wide range of biological targets. pnas.org By systematically screening diverse libraries of analogues, researchers can uncover novel therapeutic applications for this versatile chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 1-Hydroxycyclohexane-1-carboxamide derivatives?
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- IR Spectroscopy: Identifies carbonyl (C=O) and hydroxyl (O-H) groups. For example, carbonyl stretches appear between 1650–1680 cm .
- NMR Spectroscopy: -NMR reveals cyclohexane ring protons (δ 1.5–2.5 ppm) and carboxamide NH protons (δ 8.0–8.5 ppm). -NMR confirms carbonyl carbons at ~170 ppm .
- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 275 for compound 5i ) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?
Answer:
- Solvent Choice: Ethanol (96%) is preferred for condensation reactions due to its polarity and ability to dissolve both amines and carbonyl intermediates .
- Catalyst Screening: Acidic conditions (e.g., HCl) may accelerate amide bond formation.
- Temperature Control: Reactions performed at 60–70°C reduce side products (e.g., hydrolysis of chloroacetyl intermediates) .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity (>95%) .
Q. What conformational insights inform the biological activity of cyclohexane-carboxamide derivatives?
Answer: Computational studies (e.g., density functional theory) reveal that chair conformations of the cyclohexane ring stabilize interactions with biological targets. For example, 1-amino-2-phenylcyclohexanecarboxylic acid adopts a chair conformation with axial phenyl groups, enhancing binding to enzymes like cyclooxygenase (COX) . This aligns with observed COX-2 inhibition (IC ~5 µM) in related compounds .
Q. How to resolve contradictions in reported biological activities (e.g., apoptosis induction vs. COX inhibition)?
Answer:
- Mechanistic Validation: Use target-specific assays (e.g., caspase-3 activation for apoptosis vs. COX-2 enzymatic assays). For instance, compound 5k induced apoptosis via caspase-3 activation (2.5-fold increase) , while 1-Hydroxycyclohexanecarboxylic acid inhibited COX-2 (IC 8 µM) .
- Structural Analysis: Substituent effects (e.g., hydroxyl vs. carboxamide groups) dictate target specificity. Carboxamide derivatives may favor protein binding (apoptosis), while hydroxylated analogs inhibit COX .
Contradictions and Validation Strategies
- Synthesis vs. Biological Data: reports apoptosis induction, while highlights COX inhibition. To reconcile:
Key Research Recommendations
- Exploration of Enzymatic Interactions: Use X-ray crystallography to resolve 3D binding modes with COX-2 or caspases.
- Derivative Libraries: Synthesize analogs with varied substituents (e.g., halogenated phenyl groups) to map structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
